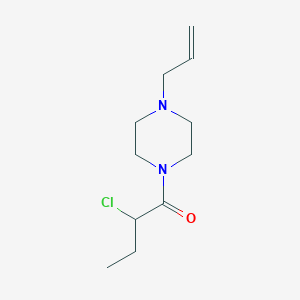

1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one

Description

1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one is a synthetic compound featuring a piperazine core substituted with an allyl group at the 4-position and a 2-chlorobutanoyl moiety at the 1-position. Its structure combines a nitrogen-rich heterocycle (piperazine) with halogenated alkyl and allyl substituents, making it a candidate for biological activity studies, particularly in antimicrobial and CNS-targeted applications .

Properties

IUPAC Name |

2-chloro-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O/c1-3-5-13-6-8-14(9-7-13)11(15)10(12)4-2/h3,10H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZARQLNRIMHTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)CC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one typically involves the reaction of 4-allylpiperazine with 2-chlorobutanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of various functional materials

Mechanism of Action

The mechanism of action of 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Substituent Impact on Bioactivity: The presence of electron-withdrawing groups (e.g., Cl, F, NO₂) in aryl or alkyl chains correlates with enhanced antimicrobial activity. For example, chloro and fluoro substituents in tetrazole-based derivatives (e.g., 13e) showed inhibition zones comparable to ciprofloxacin . The chlorine in 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one may similarly enhance target binding via hydrophobic interactions.

- Absence of Tetrazole Ring : Unlike derivatives in –2, the target compound lacks a tetrazole ring, which may reduce π-π stacking interactions but increase metabolic stability .

Table 2: Spectroscopic Data for Selected Compounds

Biological Activity

Chemical Structure and Properties

1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one can be characterized by its molecular formula and a molecular weight of approximately 201.7 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties, and a chlorobutanone moiety that may contribute to its reactivity and biological effects.

The biological activity of 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one is primarily attributed to its interaction with various neurotransmitter systems, particularly:

- Dopaminergic System: Preliminary studies suggest that the compound may modulate dopamine receptors, which are crucial for mood regulation and motor control.

- Serotonergic System: There is evidence indicating potential serotonergic activity, which could influence anxiety and depression pathways.

Pharmacological Effects

The compound has been evaluated for several pharmacological effects:

- Antidepressant Activity: In animal models, compounds similar to 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one have shown promise in alleviating symptoms of depression.

- Antipsychotic Properties: The structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia or related disorders.

Toxicological Profile

Understanding the safety profile is crucial. Preliminary toxicological assessments indicate that while the compound exhibits therapeutic potential, it may also present risks at higher dosages, necessitating further investigation into its safety margins.

Table 1: Summary of Biological Activities

Table 2: Toxicity Data

| Study Type | Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|---|

| Acute Toxicity | 50 | No significant adverse effects | Preliminary findings |

| Chronic Toxicity | 20 | Mild behavioral changes | Ongoing studies |

Case Study 1: Antidepressant Efficacy in Rodent Models

A study conducted on rodents demonstrated that administration of 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The study utilized both male and female subjects to assess gender differences in response.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. Cells treated with the compound exhibited lower levels of apoptosis compared to controls, suggesting a potential role in neurodegenerative disease prevention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.